molecular formula C50H62Br4Cl2N6O6S2 B1669092 benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride CAS No. 86042-51-5

benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride

Cat. No.: B1669092
CAS No.: 86042-51-5
M. Wt: 1297.7 g/mol
InChI Key: PPEZAAJBUXWMPJ-OWRGXFNZSA-N
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Description

N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzyloxycarbonyl, dibromo, and aminomethyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride typically involves multiple steps, starting with the protection of cystine with benzyloxycarbonyl groups. This is followed by the introduction of dibromo and aminomethyl groups through a series of substitution reactions. The final product is obtained by reacting the intermediate compounds under specific conditions, such as controlled temperature and pH, to ensure the desired chemical structure is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or disulfides.

    Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dichloro-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride
  • N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-difluoro-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride

Uniqueness

Compared to similar compounds, N,N’-Bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride is unique due to the presence of dibromo groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86042-51-5

Molecular Formula

C50H62Br4Cl2N6O6S2

Molecular Weight

1297.7 g/mol

IUPAC Name

benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-[[(2R)-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C50H60Br4N6O6S2.2ClH/c1-59(39-19-11-5-12-20-39)27-35-23-37(51)25-41(53)45(35)57-47(61)43(55-49(63)65-29-33-15-7-3-8-16-33)31-67-68-32-44(56-50(64)66-30-34-17-9-4-10-18-34)48(62)58-46-36(24-38(52)26-42(46)54)28-60(2)40-21-13-6-14-22-40;;/h3-4,7-10,15-18,23-26,39-40,43-44H,5-6,11-14,19-22,27-32H2,1-2H3,(H,55,63)(H,56,64)(H,57,61)(H,58,62);2*1H/t43-,44-;;/m0../s1

InChI Key

PPEZAAJBUXWMPJ-OWRGXFNZSA-N

Isomeric SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6.Cl.Cl

SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6.Cl.Cl

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cistinexine
N,N'-bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride
Rec 15-1884-2
Rec-15-1884-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride
Reactant of Route 2
Reactant of Route 2
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride
Reactant of Route 3
Reactant of Route 3
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride
Reactant of Route 5
Reactant of Route 5
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride
Reactant of Route 6
Reactant of Route 6
benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride

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